molecular formula C10H7ClN2O2 B13115017 Methyl 1-chlorophthalazine-6-carboxylate

Methyl 1-chlorophthalazine-6-carboxylate

Cat. No.: B13115017
M. Wt: 222.63 g/mol
InChI Key: DYTFPIINWVHHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-chlorophthalazine-6-carboxylate is an organic compound with the molecular formula C₁₀H₇ClN₂O₂ It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-chlorophthalazine-6-carboxylate typically involves the chlorination of phthalazine derivatives followed by esterification. One common method includes the reaction of phthalazine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chlorophthalazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Reduction: Formation of reduced phthalazine derivatives.

    Oxidation: Formation of phthalazine dicarboxylates or other oxidized products.

Scientific Research Applications

Methyl 1-chlorophthalazine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-chlorophthalazine-6-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound, lacking the chlorine and ester groups.

    1-Chlorophthalazine: Similar structure but without the ester group.

    Methyl phthalazine-6-carboxylate: Similar structure but without the chlorine atom.

Uniqueness

Methyl 1-chlorophthalazine-6-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in research and industry.

Biological Activity

Methyl 1-chlorophthalazine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the phthalazine class of compounds, characterized by their bicyclic structure. The presence of the chloromethyl and carboxylate groups contributes to its reactivity and biological activity. The molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2, with a molecular weight of approximately 216.61 g/mol.

Anticancer Activity

Recent studies have demonstrated that phthalazine derivatives, including this compound, exhibit significant anticancer properties. A notable study conducted by researchers at the National Cancer Institute (NCI) evaluated various phthalazine derivatives against a panel of 60 human cancer cell lines. The results indicated that certain derivatives showed over 90% growth inhibition in multiple cancer types, including leukemia and melanoma .

Table 1: Anticancer Activity of Phthalazine Derivatives

CompoundCell Line TypeGI50 (µM)% Inhibition
6bLeukemia0.15>90
6eMelanoma<0.01>100
13cColon Cancer0.20>90
16dBreast Cancer0.15>90

The compound 6e exhibited particularly potent activity, surpassing the threshold for lethal effects against several cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that related phthalazine compounds possess moderate antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundBacterial StrainMIC (mg/mL)
3MRSA0.23
4E. coli0.47
5Pseudomonas aeruginosa0.70

The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential alternatives to existing antibiotics, particularly in treating resistant infections .

The mechanism underlying the biological activity of this compound appears to be multifaceted:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival.
  • Antimicrobial Mechanism : Preliminary docking studies suggest that these compounds inhibit bacterial enzymes critical for cell wall synthesis, such as MurB in E. coli .

Case Study: Anticancer Screening

In a systematic evaluation of phthalazine derivatives, a compound structurally similar to this compound was tested against various cancer cell lines. The study revealed that modifications to the phthalazine core significantly influenced the potency and selectivity against specific cancer types, emphasizing the importance of structural optimization in drug design .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of phthalazine derivatives against a range of pathogenic bacteria. The results indicated that certain structural modifications enhanced antibacterial activity, particularly against Gram-positive bacteria like MRSA . This highlights the potential for developing new antimicrobial agents from existing frameworks.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 1-chlorophthalazine-6-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)5-12-13-9(8)11/h2-5H,1H3

InChI Key

DYTFPIINWVHHSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=NC(=C2C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.